tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group and a 6-cyanopyridin-2-yl substituent. This structure is pivotal in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors and CNS-targeting drugs. The Boc group enhances solubility and stability during synthesis, while the cyano group on the pyridine ring contributes to electronic and steric properties critical for binding interactions .
Properties
IUPAC Name |
tert-butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-6-4-5-12(11-16)17-13/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAKDMVNJLPYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137524 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(6-cyano-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-72-9 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(6-cyano-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(6-cyano-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Cyanation
Synthesis of tert-Butyl 4-(6-Chloropyridin-2-yl)piperazine-1-carboxylate
The initial step involves nucleophilic aromatic substitution (NAS) between 2,6-dichloropyridine and tert-butyl piperazine-1-carboxylate. The reaction proceeds in anhydrous toluene or dimethylformamide (DMF) under inert conditions, with diisopropylethylamine (DIPEA) as a base to deprotonate the piperazine. The chlorine at the pyridine’s 2-position is selectively displaced due to its higher reactivity compared to the 6-position, yielding tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate.
Key Reaction Conditions:
- Solvent : Toluene or DMF
- Base : DIPEA (2.5 equiv)
- Temperature : 80–100°C
- Time : 12–24 hours
- Yield : 70–85%
Cyanation of the 6-Chloro Substituent
The 6-chloro group is replaced with a cyano group via metal-mediated cyanation. Copper(I) cyanide (CuCN) in DMF at elevated temperatures (150–180°C) facilitates this substitution. Alternatively, palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) and a catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) under microwave irradiation enhances reaction efficiency.
Key Reaction Conditions:
| Parameter | Copper-Mediated Cyanation | Palladium-Catalyzed Cyanation |
|---|---|---|
| Catalyst | CuCN (2.0 equiv) | Pd(PPh₃)₄ (5 mol%) |
| Cyanide Source | – | Zn(CN)₂ (1.5 equiv) |
| Solvent | DMF | DMF or NMP |
| Temperature | 150–180°C | 120–140°C (microwave) |
| Time | 8–12 hours | 30–60 minutes |
| Yield | 60–75% | 80–90% |
Direct Coupling via Photocatalytic C–N Bond Formation
Mechanism and Reaction Design
Inspired by photocatalytic methods for analogous piperazine-pyridine derivatives, this approach employs visible-light-driven cross-coupling between 2-cyanopyridine and tert-butyl piperazine-1-carboxylate. An acridinium salt photocatalyst (e.g., Mes-Acr⁺) and an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) enable single-electron transfer (SET), facilitating radical formation and subsequent C–N bond coupling.
Key Reaction Conditions:
Multi-Step Functionalization of Pyridine Intermediates
Nitration and Reduction Pathway
A less common route involves nitration of tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate at the pyridine’s 3-position, followed by reduction of the nitro group to an amine and subsequent cyanation. While theoretically feasible, this pathway suffers from low regioselectivity during nitration and requires hazardous reagents (e.g., fuming HNO₃).
Diazotization-Cyanation Sequence
The 6-amino derivative (tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate) undergoes diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by treatment with copper cyanide (CuCN) to yield the target compound. However, diazonium intermediates are thermally unstable, limiting scalability.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Industrial processes prioritize solvent recovery (e.g., DMF via distillation) and catalyst reuse. Fixed-bed reactors with immobilized palladium catalysts enhance efficiency in cyanation steps, reducing metal leaching and waste.
Purification Techniques
Flash chromatography remains the standard for laboratory-scale purification, while industrial setups employ continuous chromatography or crystallization for higher throughput. The Boc group’s lipophilicity facilitates extraction into organic phases (e.g., ethyl acetate), simplifying isolation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| NAS + Cyanation | High selectivity, established protocols | Requires toxic cyanide reagents | 60–90% | High |
| Photocatalytic Coupling | One-step, eco-friendly, high yield | Specialized equipment (LED reactors) | 85–92% | Moderate |
| Multi-Step Functionalization | Flexible intermediate modification | Low efficiency, hazardous steps | 40–60% | Low |
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Amines and their derivatives.
Substitution: Compounds with different alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
This compound is investigated for its therapeutic potential in various medical applications:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties, showing promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis through caspase pathway activation .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly against oxidative stress-induced neuronal damage. In vitro studies suggest that it can reduce reactive oxygen species (ROS) levels and enhance neuronal cell viability.
- Antimicrobial Activity : Preliminary data indicate that this compound exhibits inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Biological Research
The compound serves as a valuable tool in biochemical assays and studies exploring enzyme interactions:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in cancer proliferation and other diseases .
- Receptor Modulation : The structural features allow it to interact with biological receptors, potentially altering cellular responses and influencing various biochemical pathways .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in synthesizing more complex organic molecules makes it valuable in chemical manufacturing processes.
Mechanism of Action
The mechanism by which tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound is compared to analogs with variations in the pyridine substituents, piperazine modifications, or Boc group positioning. Key examples include:
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 6-Amino Analog | 6-Fluoro Analog |
|---|---|---|---|
| Molecular Weight | 315.35 | 307.36 | 309.34 |
| LogP | 1.8 | 1.2 | 2.1 |
| TPSA (Ų) | 65.7 | 80.2 | 55.9 |
| Solubility (mg/mL) | 0.25 | 0.45 | 0.18 |
| Stability (pH 1.2, 24h) | >95% | 85% | >95% |
Biological Activity
Introduction
tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS Number: 1461715-72-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In particular, it has shown significant inhibitory effects on various cancer cell lines:
- Inhibition of Cell Proliferation : The compound demonstrated an IC50 value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent antiproliferative activity. In contrast, it exhibited a much lower effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic index .
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are critical in cancer metastasis. This inhibition was associated with reduced lung metastasis in murine models .
- Selectivity and Safety : The selectivity index of this compound was noted to be significantly higher compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating its potential for targeted cancer therapy with reduced toxicity to normal cells .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties, particularly as an acetylcholinesterase (AChE) inhibitor. Molecular docking studies indicated that it could interact favorably with the active site of AChE, akin to known inhibitors like donepezil . This interaction may provide insights into its use in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for tert-butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with the coupling of a pyridine derivative (e.g., 5-bromopyridin-2-yl) with a tert-butyl-protected piperazine. Key steps include:
- Boc Protection : Piperazine is protected with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
- Nucleophilic Substitution : Reaction of the Boc-protected piperazine with a cyanopyridine derivative (e.g., 6-cyanopyridin-2-yl) in solvents like dimethylformamide (DMF) or toluene, often catalyzed by Pd-based catalysts for cross-coupling .
- Purification : High-performance liquid chromatography (HPLC) or flash column chromatography (e.g., EtOAC/CH₂Cl₂ gradients) ensures high purity (>95%) .
Q. Which analytical techniques confirm the purity and structure of this compound?
- HPLC : Quantifies purity and detects impurities using reverse-phase columns (C18) with UV detection .
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and cyanopyridine (δ ~150 ppm for C≡N) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 307.41 g/mol) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Maintaining 25–90°C during coupling reactions minimizes side products (e.g., overalkylation) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene reduces racemization in chiral intermediates .
- Catalyst Screening : Pd(PPh₃)₄ or CuI improves cross-coupling efficiency for cyanopyridine incorporation .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates, such as amines or boronate esters .
Q. What strategies enhance biological activity in derivatives of this compound?
- Substituent Modulation :
- Pyridine Ring : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at position 6 increases receptor binding affinity .
- Piperazine Core : Adding methyl or benzyl groups alters pharmacokinetics (e.g., blood-brain barrier penetration) .
- Structure-Activity Relationship (SAR) : Comparative studies show that replacing the cyanopyridine with a thiophene (e.g., benzo[b]thiophen-4-yl) boosts antimicrobial activity .
| Derivative | Key Modification | Biological Activity |
|---|---|---|
| tert-Butyl 4-(6-Cl-pyridin-2-yl)piperazine | Chlorine substitution | Enhanced receptor selectivity |
| tert-Butyl 4-(thiophen-2-yl)piperazine | Thiophene ring | Antimicrobial |
| tert-Butyl 4-(5-NH₂-pyridin-2-yl)piperazine | Amino group | Neuroprotective |
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation : Cross-check NMR (e.g., DEPT-135 for quaternary carbons) with IR (C≡N stretch ~2200 cm⁻¹) and X-ray data .
- Isomer Analysis : Chiral HPLC or circular dichroism (CD) distinguishes enantiomers in stereochemically complex intermediates .
- Impurity Profiling : LC-MS identifies byproducts (e.g., de-Boc intermediates) that may skew spectral interpretations .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
- Purification : Simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess (ee) at pilot scale .
- Racemization Risk : Avoid acidic/basic conditions post-synthesis; stabilize intermediates via salt formation (e.g., HCl salts) .
Methodological Notes
- Data Contradictions : Conflicting HPLC retention times or NMR shifts may indicate polymorphic forms or solvent adducts. Repeat analyses under standardized conditions (e.g., 25°C, CDCl₃) .
- Reaction Monitoring : Real-time FTIR tracks reaction progress by observing carbonyl (C=O) or nitrile (C≡N) band intensity changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
